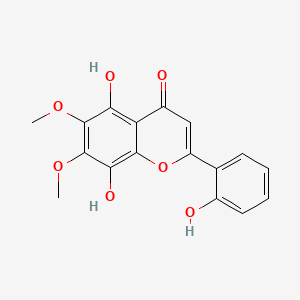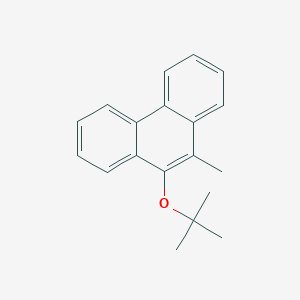
Urea, 1-(4-antipyrinyl)-3-(2-(5-methylpyridyl))-2-thio-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Urea, 1-(4-antipyrinyl)-3-(2-(5-methylpyridyl))-2-thio-” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound, which includes antipyrine and pyridine moieties, suggests potential biological activity and utility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, 1-(4-antipyrinyl)-3-(2-(5-methylpyridyl))-2-thio-” typically involves the reaction of 4-antipyrinyl isocyanate with 2-(5-methylpyridyl)thiourea under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound might involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration would be crucial to achieve high purity and yield.
化学反应分析
Types of Reactions
“Urea, 1-(4-antipyrinyl)-3-(2-(5-methylpyridyl))-2-thio-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenated reagents, organometallic compounds; often conducted under reflux conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism by which “Urea, 1-(4-antipyrinyl)-3-(2-(5-methylpyridyl))-2-thio-” exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The antipyrine and pyridine moieties may facilitate binding to active sites, leading to inhibition or modulation of biological pathways.
相似化合物的比较
Similar Compounds
Urea derivatives: Compounds like thiourea, N,N’-dimethylurea, and phenylurea share structural similarities and are used in various applications.
Antipyrine derivatives: Compounds such as aminopyrine and dipyrone are known for their analgesic and anti-inflammatory properties.
Pyridine derivatives: Compounds like nicotinamide and pyridoxine are essential in biological systems and have diverse pharmacological activities.
Uniqueness
“Urea, 1-(4-antipyrinyl)-3-(2-(5-methylpyridyl))-2-thio-” stands out due to its unique combination of antipyrine and pyridine moieties, which may confer distinct biological and chemical properties not observed in other similar compounds.
属性
| 73953-55-6 | |
分子式 |
C18H19N5OS |
分子量 |
353.4 g/mol |
IUPAC 名称 |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(5-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C18H19N5OS/c1-12-9-10-15(19-11-12)20-18(25)21-16-13(2)22(3)23(17(16)24)14-7-5-4-6-8-14/h4-11H,1-3H3,(H2,19,20,21,25) |
InChI 键 |
GRDLOPJJQDQIEQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)NC(=S)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4'-Diethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14440086.png)



![1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14440140.png)
